molecular formula C10H8BrIO4 B3240205 Dimethyl 5-bromo-2-iodoisophthalate CAS No. 1428236-23-0

Dimethyl 5-bromo-2-iodoisophthalate

Cat. No. B3240205
CAS RN: 1428236-23-0
M. Wt: 398.98 g/mol
InChI Key: ZDTIMZRONIOKRH-UHFFFAOYSA-N
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Description

Dimethyl 5-bromo-2-iodoisophthalate is a chemical compound with the molecular formula C10H8BrIO4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-bromo-2-iodoisophthalate consists of a benzene ring substituted with bromo, iodo, and two methoxycarbonyl groups . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

Dimethyl 5-bromo-2-iodoisophthalate is a solid compound . It has a molecular weight of 398.98 . Unfortunately, the specific physical and chemical properties like melting point, boiling point, and solubility are not available.

Scientific Research Applications

Molecular Framework and Supramolecular Aggregation

Dimethyl 5-bromo-2-iodoisophthalate, a derivative of dimethyl isophthalates, exhibits interesting structural characteristics. In a study, its molecular framework showed that the methyl carboxylate moieties can either be tilted or planar in relation to the benzene ring. This compound, along with its derivatives, forms supramolecular aggregations supported by various interactions such as C—H⋯I, C—H⋯O hydrogen bonding, and π–π interactions (Hauptvogel, Seichter, & Weber, 2018).

Synthesis of Pharmaceuticals

Dimethyl 5-bromo-2-iodoisophthalate-related compounds are used as intermediates in pharmaceutical synthesis. For example, 2-Bromo-6-methoxynaphthalene, synthesized using dimethyl sulfate, is an important intermediate in preparing non-steroidal anti-inflammatory agents (Xu & He, 2010).

Palladium-Catalyzed Synthesis

Palladium-catalyzed synthesis techniques use derivatives of dimethyl 5-bromo-2-iodoisophthalate. For instance, the synthesis of mycophenolic acid and its analogs involved palladium-catalyzed Heck carbonylation and olefination of related compounds (Lee et al., 2001).

Ligands in Gold(I) Chemistry

Dimethyl 5-aminoisophthalate, structurally related to dimethyl 5-bromo-2-iodoisophthalate, has been used as a ligand in gold(I) chemistry. This application forms model complexes for macrocyclic gold compounds, which have potential uses in various chemical processes (Wiedemann, Gamer, & Roesky, 2009).

Synthesis of Pincer Type Bicyclic Compounds

In another application, derivatives of dimethyl 5-bromo-2-iodoisophthalate were used in synthesizing pincer-type bicyclic compounds. These compounds have applications in organic synthesis and potentially in pharmaceuticals (Selvakumar et al., 2011).

Synthesis and Structural Analysis of Organic Linkers

5-Bromoisophthalic acid, a derivative of dimethyl 5-bromo-2-iodoisophthalate, is a potential organic linker in Hydrogen-bonded Organic Frameworks (HOFs). Its hydrogen-bonding properties are key in optimizing reversible structural transformations and creating materials with low densities and high porosity (Ramanna, Tonannavar, & Tonannavar, 2021).

Antibacterial Activity

Compounds derived from dimethyl 5-bromo-2-iodoisophthalate have demonstrated antibacterial activity. For instance, 5,6-Dimethoxynaphthalene-2-carboxylic acid, synthesized through a series of reactions including bromination and methylation, showed in vitro antibacterial activity against certain pathogenic bacteria (Göksu & Uğuz, 2005).

Synthesis and Kinetic Studies

Kinetics and synthesis of dimethyl 5-bromo-2-iodoisophthalate derivatives are crucial in the development of synthetic chromene derivatives, which are used in drugs, including anticancer drugs. Understanding these kinetics and mechanisms is vital for further developments in pharmaceutical synthesis (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

properties

IUPAC Name

dimethyl 5-bromo-2-iodobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIO4/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTIMZRONIOKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1I)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167755
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-2-iodo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-bromo-2-iodoisophthalate

CAS RN

1428236-23-0
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-2-iodo-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428236-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-2-iodo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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